molecular formula C23H22F3NO6 B2606148 3-(2-ethoxyphenoxy)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 773151-99-8

3-(2-ethoxyphenoxy)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2606148
CAS No.: 773151-99-8
M. Wt: 465.425
InChI Key: VGAYRQZKEXRRFB-UHFFFAOYSA-N
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Description

“3-(2-ethoxyphenoxy)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one” is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-ethoxyphenoxy)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one” typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Chromen-4-one Core: This can be achieved through the condensation of appropriate phenolic compounds with diketones under acidic or basic conditions.

    Introduction of Substituents: The ethoxyphenoxy, hydroxy, morpholinylmethyl, and trifluoromethyl groups can be introduced through various substitution reactions, often involving halogenated intermediates and nucleophilic substitution reactions.

    Purification: The final product is usually purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the chromen-4-one core or other functional groups, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenated intermediates, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, chromen-4-one derivatives are known for their potential as enzyme inhibitors, anti-inflammatory agents, and anticancer compounds. This specific compound may exhibit similar activities.

Medicine

In medicine, such compounds are investigated for their therapeutic potential. They may serve as lead compounds for drug development, particularly in the treatment of cancer, inflammation, and infectious diseases.

Industry

Industrially, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of “3-(2-ethoxyphenoxy)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one” would depend on its specific biological target. Generally, chromen-4-one derivatives may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Flavones: Similar in structure but lack the trifluoromethyl group.

    Coumarins: Share the chromen-4-one core but differ in substituents.

    Quinones: Oxidized derivatives of chromen-4-one compounds.

Uniqueness

The presence of the trifluoromethyl group and the specific substitution pattern make “3-(2-ethoxyphenoxy)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one” unique. These features may confer distinct biological activities and physicochemical properties.

Properties

IUPAC Name

3-(2-ethoxyphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3NO6/c1-2-31-17-5-3-4-6-18(17)32-21-19(29)14-7-8-16(28)15(13-27-9-11-30-12-10-27)20(14)33-22(21)23(24,25)26/h3-8,28H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAYRQZKEXRRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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